N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide
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Overview
Description
N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide: is a heterocyclic compound that combines a quinoline and a pyridine moiety
Mechanism of Action
Target of Action
The primary target of the compound N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide, also known as N-(2,6,8-trimethylquinolin-4-yl)picolinamide, is the lipid-transfer protein Sec14p . This protein plays a crucial role in the regulation of lipid metabolism in cells .
Mode of Action
This compound interacts with its target, the Sec14p protein, by binding to it . This binding inhibits the function of Sec14p, leading to changes in lipid metabolism within the cell .
Biochemical Pathways
The inhibition of Sec14p by this compound affects the lipid metabolism pathway . This can lead to downstream effects such as changes in cell membrane composition and function, potentially affecting various cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in lipid metabolism due to the inhibition of Sec14p . These changes can affect various cellular processes, potentially leading to altered cell function .
Biochemical Analysis
Biochemical Properties
It has been suggested that similar pyridine dicarboxamide ligands have been involved in complexation reactions with copper (II), forming mono-, di-, tri-, and tetranuclear copper complexes . This suggests that N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide may interact with metal ions in biochemical reactions.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide typically involves the condensation of 2,6,8-trimethylquinoline-4-carboxylic acid with pyridine-2-carboxamide. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoline ring, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a dihydropyridine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.
Medicine:
- Explored as a potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Industry:
Comparison with Similar Compounds
- N-(2,6-dimethylphenyl)pyridine-2-carboxamide
- N-(2,6-dimethylquinolin-4-yl)pyridine-2-carboxamide
Uniqueness: N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide is unique due to the presence of three methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-12(2)17-14(9-11)16(10-13(3)20-17)21-18(22)15-6-4-5-7-19-15/h4-10H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTJFFNCOUGUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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